3-Ethylaminopropionaldehyde

Description

Systematic Nomenclature and Structural Identification

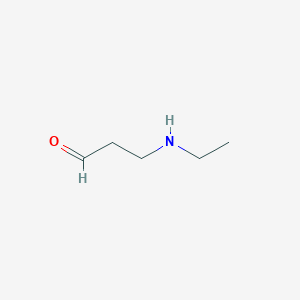

The IUPAC name for 3-ethylaminopropionaldehyde is 3-(ethylamino)propanal , reflecting its three-carbon chain with an aldehyde group at position 1 and an ethylamino (-NHCH$$2$$CH$$3$$) substituent at position 3. Its molecular formula is C$$5$$H$${11}$$NO , derived from the propane backbone (C$$3$$H$$6$$O) modified by the addition of an ethylamine group (C$$2$$H$$5$$N). The structural formula can be written as CH$$2$$(CH$$2$$CHO)NHCH$$2$$CH$$3 , emphasizing the aldehyde’s terminal position and the ethylamine’s branching.

Key Structural Features :

- Aldehyde group : Imparts reactivity in nucleophilic addition reactions.

- Ethylamino group : Introduces basicity and potential for hydrogen bonding.

- Three-carbon chain : Balances hydrophobicity and molecular flexibility.

| Property | Value |

|---|---|

| IUPAC Name | 3-(Ethylamino)propanal |

| Molecular Formula | C$$5$$H$${11}$$NO |

| Molecular Weight | 101.15 g/mol |

| Functional Groups | Aldehyde, amine |

This structure aligns with related compounds, such as 3-aminopropionaldehyde (C$$3$$H$$7$$NO), where the ethyl group replaces one hydrogen on the amine.

Historical Context of Aldehyde-Amine Hybrid Molecules

Aldehyde-amine hybrids have been studied since the late 19th century, particularly in the context of Schiff base formation—a reaction central to coordination chemistry and enzymology. The discovery of this compound-like structures emerged alongside advancements in amino alcohol synthesis, which are critical intermediates in pharmaceuticals and agrochemicals. For example, the synthesis of 3-[ethyl(methyl)amino]propan-1-ol (C$$6$$H$${15}$$NO) demonstrated the versatility of amine-modified aldehydes in producing functionally diverse molecules.

Milestones :

- Early 1900s : Schiff base reactions popularized the study of aldehyde-amine interactions.

- 1970s : Development of amino alcohols like 3-methylamino-1-propanol (C$$4$$H$${11}$$NO) highlighted the role of alkylamino groups in stabilizing reactive intermediates.

- 2000s : Catalytic methods enabled efficient synthesis of ethylamino-substituted aldehydes for polymer science.

These innovations underscore the importance of this compound as a modular building block in organic synthesis.

Position in the Propionaldehyde Derivative Family

Propionaldehyde derivatives are characterized by substitutions on their three-carbon chain. This compound occupies a unique niche due to its dual functionalization:

Comparison to Unsubstituted Propionaldehyde :

Relation to Other Derivatives :

- 3-Aminopropionaldehyde : Replacing the ethyl group with a hydrogen (C$$3$$H$$7$$NO) reduces steric hindrance but decreases basicity.

- 3-[Ethyl(3-oxopropyl)amino]propanoic acid (C$$8$$H$${15}$$NO$$_3$$): Demonstrates how ethylamino aldehydes can be oxidized to carboxylic acids for biomedical applications.

Functional Implications :

- The ethyl group’s electron-donating effects stabilize the aldehyde against polymerization.

- Hydrogen bonding via the amine group facilitates interactions in catalytic systems.

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

3-(ethylamino)propanal |

InChI |

InChI=1S/C5H11NO/c1-2-6-4-3-5-7/h5-6H,2-4H2,1H3 |

InChI Key |

WMIBZKNFYVSASG-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Ethylaminopropionaldehyde with three structurally related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | N/A | C₅H₁₁NO | ~101.15 (estimated) | Aldehyde, Ethylamine |

| Propionaldehyde | 123-38-6 | C₃H₆O | 58.08 | Aldehyde |

| 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | C₅H₁₀O₂ | 102.13 | Aldehyde, Hydroxyl, Dimethyl |

| Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride | N/A | C₁₃H₁₈ClNO₂ | 263.74 | Ester, Aromatic, Amine, Hydrochloride |

Key Observations :

- Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride introduces an aromatic ring and ester group, diverging significantly in reactivity and applications (e.g., pharmaceutical synthesis) .

Preparation Methods

Synthesis of 3-Ethylaminopropanol

The reductive amination of 3-aminopropanol (I) with acetaldehyde (II) represents a foundational step. This reaction proceeds via imine formation, followed by reduction to yield 3-ethylaminopropanol (III). Sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C selectively reduces the imine intermediate, minimizing over-alkylation.

Reaction Scheme:

Oxidation to 3-Ethylaminopropionaldehyde

The primary alcohol in 3-ethylaminopropanol is oxidized to the aldehyde using a sodium hypochlorite (NaClO)/2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)/potassium bromide (KBr) system. Adapted from CN103214399A, this method operates at pH 8.0–9.5 in a dichloromethane-water biphasic solvent system. The TEMPO catalyst ensures selective oxidation to the aldehyde without over-oxidation to the carboxylic acid.

Typical Conditions:

-

Catalyst: TEMPO (1.5 mol%), KBr (1.2 equiv)

-

Oxidant: NaClO (2.0 equiv)

-

Temperature: 0–10°C

Alkylation of 3-Aminopropanol

Monoalkylation with Ethyl Halides

Direct alkylation of 3-aminopropanol (I) with ethyl bromide (IV) in the presence of a base (e.g., K2CO3) generates 3-ethylaminopropanol (III). To suppress dialkylation, a 1:1 molar ratio of amine to alkylating agent is critical.

Reaction Scheme:

Challenges:

-

Over-Alkylation: Excess ethyl bromide leads to tertiary amine byproducts.

-

Solvent: Polar aprotic solvents (e.g., DMF) improve reactivity but complicate purification.

Oxidation to Target Aldehyde

The oxidation step mirrors Section 1.2, utilizing NaClO/TEMPO/KBr. However, residual salts from alkylation may necessitate additional washing steps, potentially reducing yield to an estimated 50–60%.

Comparative Analysis of Methods

Table 1: Overview of Synthetic Routes for this compound

Key Observations:

Q & A

Q. How can researchers ensure reproducibility when scaling up synthetic procedures for this compound?

- Methodological Answer: Document batch-to-batch variability using control charts (e.g., RSD <5% for yield/purity). Validate scalability via DOE (Design of Experiments) to identify critical process parameters (e.g., stirring rate, cooling time). Share raw data and protocols in open-access repositories to facilitate replication .

Interdisciplinary Applications

Q. What methodologies integrate this compound into materials science research (e.g., polymer crosslinking)?

Q. How can this compound be utilized in chemoenzymatic cascades, and what analytical tools validate reaction outcomes?

- Methodological Answer: Pair with transaminases or aldolases in one-pot reactions. Monitor enzyme activity via NADH/NAD absorbance (340 nm) or chiral HPLC to confirm enantioselectivity. Use stopped-flow techniques to resolve transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.